4-(6-(3,5-Dimethyl-1H-pyrazol-1-YL)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-YL)phenyl methyl ether
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Description
4-(6-(3,5-Dimethyl-1H-pyrazol-1-YL)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-YL)phenyl methyl ether is a useful research compound. Its molecular formula is C23H20F3N7O and its molecular weight is 467.456. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Compounds within the pyrazolopyrimidine family have been synthesized and evaluated for their potential anticancer and anti-inflammatory activities. For instance, a study reported the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, showing their activity as anticancer and anti-5-lipoxygenase agents, indicating a promising direction for the development of new therapeutic agents with anti-inflammatory properties (Rahmouni et al., 2016).
Antimicrobial and Insecticidal Activities
Pyrimidine linked pyrazole heterocyclics synthesized through microwave irradiative cyclocondensation demonstrated both insecticidal and antibacterial potential. These compounds were evaluated against Pseudococcidae insects for their insecticidal activity and against selected microorganisms for antibacterial potential, highlighting their utility in developing new pest control agents and antibiotics (Deohate & Palaspagar, 2020).
Antitumor and Antioxidant Activities
Another study focused on the microwave-assisted synthesis of new pyrazolopyridines, assessing their antioxidant, antitumor, and antimicrobial activities. The compounds showed significant activity against liver and breast cell lines, indicating their potential as leads for the development of new cancer treatments (El‐Borai et al., 2013).
Ligands for Metal Complexes
Pyrazolopyrimidines also serve as ligands in the synthesis of metal complexes. The interaction with metals can lead to compounds with enhanced or novel properties, which can be useful in various applications, including catalysis, material science, and as probes in biological systems.
Drug Design and Molecular Probes
Derivatives of pyrazolopyrimidines, such as SCH 442416, are utilized as antagonists for the human A2A adenosine receptor, indicating their use in drug design and as molecular probes to study receptor biology. This application is crucial for developing new therapeutic agents targeting neurological diseases, cancer, and other conditions (Kumar et al., 2011).
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-7-(4-methoxyphenyl)-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N7O/c1-13-9-14(2)32(29-13)19-12-27-20-10-18(17-11-28-31(3)22(17)23(24,25)26)30-33(20)21(19)15-5-7-16(34-4)8-6-15/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNBNTQEHJEGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(N3C(=CC(=N3)C4=C(N(N=C4)C)C(F)(F)F)N=C2)C5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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